(E)-Methyl 3-(3,5-difluorophenyl)acrylate
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Overview
Description
(E)-Methyl 3-(3,5-difluorophenyl)acrylate is an organic compound that belongs to the family of acrylates It is characterized by the presence of a difluorophenyl group attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(3,5-difluorophenyl)acrylate typically involves the esterification of 3-(3,5-difluorophenyl)acrylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-(3,5-difluorophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acrylate group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
Oxidation: 3-(3,5-difluorophenyl)acrylic acid.
Reduction: 3-(3,5-difluorophenyl)propanol.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
(E)-Methyl 3-(3,5-difluorophenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions.
Industry: The compound is used in the production of polymers and coatings due to its reactivity and stability.
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(3,5-difluorophenyl)acrylate involves its interaction with various molecular targets. The difluorophenyl group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and binding affinity. The acrylate moiety can undergo polymerization reactions, making it useful in materials science.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3,5-difluorophenyl)propanoate: Similar structure but lacks the double bond in the acrylate moiety.
Ethyl 3-(3,5-difluorophenyl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
(E)-Methyl 3-(3,5-difluorophenyl)acrylate is unique due to the presence of both the difluorophenyl group and the acrylate moiety. This combination imparts specific reactivity and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
methyl (E)-3-(3,5-difluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-14-10(13)3-2-7-4-8(11)6-9(12)5-7/h2-6H,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXPCMOFNRGWEC-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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